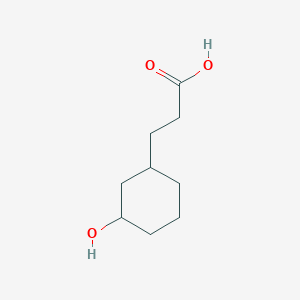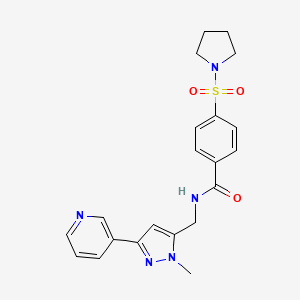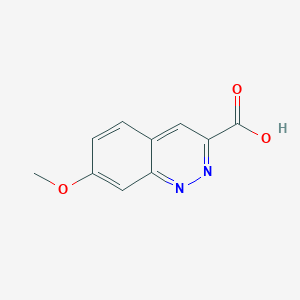![molecular formula C27H27N3O5S B2653474 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide CAS No. 1223993-40-5](/img/new.no-structure.jpg)
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a quinazolinone core, which is known for its biological activity, and a thienylmethyl group, which can enhance its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step often starts with the condensation of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone ring.
Introduction of the Formyl and Methoxybenzyl Groups: The formyl group can be introduced via Vilsmeier-Haack reaction, while the methoxybenzyl group can be added through Friedel-Crafts alkylation.
Attachment of the Thienylmethyl Group: This can be achieved through nucleophilic substitution reactions, where the thienylmethyl group is introduced to the quinazolinone core.
Final Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using peptide coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinones under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug Development: The quinazolinone core is known for its biological activity, making this compound a candidate for drug development, particularly in cancer and antimicrobial research.
Medicine
Therapeutic Agents: Potential use in developing new therapeutic agents due to its unique structure and biological activity.
Industry
Material Science: Could be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the thienylmethyl group may enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Thienylmethyl Derivatives: Compounds such as 2-thienylmethylamine and 2-thienylmethanol.
Uniqueness
5-[1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-thienylmethyl)pentanamide is unique due to the combination of its quinazolinone core and thienylmethyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
1223993-40-5 |
|---|---|
Formule moléculaire |
C27H27N3O5S |
Poids moléculaire |
505.59 |
Nom IUPAC |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C27H27N3O5S/c1-35-24-12-11-19(18-31)15-20(24)17-30-23-9-3-2-8-22(23)26(33)29(27(30)34)13-5-4-10-25(32)28-16-21-7-6-14-36-21/h2-3,6-9,11-12,14-15,18H,4-5,10,13,16-17H2,1H3,(H,28,32) |
Clé InChI |
QEJHELZKQGEERO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


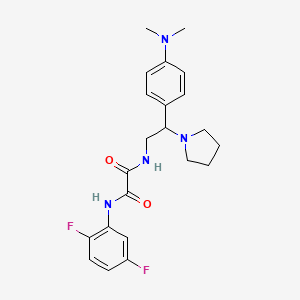
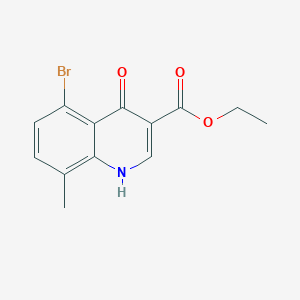
![4-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-yl)piperazine-1-carboxamide](/img/structure/B2653394.png)
![6-[2-(2-chlorophenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B2653396.png)
![3,5-dimethyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2653397.png)
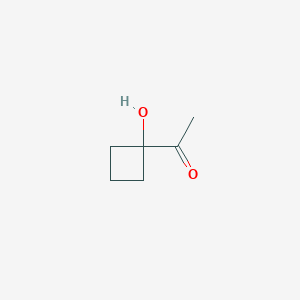
![N-(4-{[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2653399.png)
![Ethyl 1-[4-(tert-butyl)benzyl]-5-hydroxy-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylate](/img/structure/B2653402.png)
![3-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2653409.png)
